4-(2,2-Difluorovinyl)benzaldehyde
Overview
Description
4-(2,2-Difluorovinyl)benzaldehyde is an organic compound characterized by the presence of a difluorovinyl group attached to a benzaldehyde moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, which make it a valuable building block in the synthesis of various bioactive molecules and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2,2-Difluorovinyl)benzaldehyde can be synthesized through several methods. One common approach involves the defluorinative alkylation of α-trifluoromethyl alkenes. This method utilizes diverse alkyl sources, including organohalides, N-hydroxyphthalimide esters, and Katritzky salts, under mild conditions . Another method involves the nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale electrochemical defluorinative alkylation processes. These methods offer advantages such as mild reaction conditions, simple operation, and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluorovinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Reactions with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like organolithiums, Grignard reagents, and silyl lithium reagents are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(2,2-Difluorovinyl)benzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 4-(2,2-Difluorovinyl)benzaldehyde exerts its effects involves its strong electronegative nature and chemical reactivity. The gem-difluorovinyl moiety acts as a formidable electrophile, making it an irreversible inhibitor of specific enzymes . Additionally, as a bioisostere of carbonyl groups, it can mimic the chemical reactivity of aldehydes and ketones, providing new opportunities in drug discovery .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorovinyl benzoates: Used as versatile building blocks for the synthesis of gem-difluoroenol ethers and gem-difluoroalkenes.
2,2-Difluorotetrahydrofurans: Synthesized through palladium-catalyzed formal [3 + 2] cycloaddition, these compounds exhibit high reactivity and enantioselectivity.
Uniqueness
4-(2,2-Difluorovinyl)benzaldehyde is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to act as a bioisostere of carbonyl groups and its strong electrophilic nature make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-(2,2-difluoroethenyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTWEMZPHHVEBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(F)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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